molecular formula C10H9ClO B1353699 (e)-3-o-Tolylacryloyl chloride CAS No. 83612-52-6

(e)-3-o-Tolylacryloyl chloride

Cat. No.: B1353699
CAS No.: 83612-52-6
M. Wt: 180.63 g/mol
InChI Key: ISMYAVWQKWXKOM-VOTSOKGWSA-N
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Description

(E)-3-o-Tolylacryloyl chloride is an organic compound characterized by the presence of an acyl chloride functional group attached to an aromatic ring with a tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-o-Tolylacryloyl chloride can be synthesized through the reaction of (E)-3-o-Tolylacrylic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert atmosphere, such as nitrogen, to yield the desired acyl chloride. The reaction can be represented as follows:

(E)-3-o-Tolylacrylic acid+Thionyl chloride(E)-3-o-Tolylacryloyl chloride+Sulfur dioxide+Hydrogen chloride\text{(E)-3-o-Tolylacrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} (E)-3-o-Tolylacrylic acid+Thionyl chloride→(E)-3-o-Tolylacryloyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-3-o-Tolylacryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-o-Tolylacrylic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.

    Hydrolysis: The reaction is typically carried out in aqueous media at room temperature.

    Reduction: The reduction reaction is usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    (E)-3-o-Tolylacrylic acid: Formed by hydrolysis.

Scientific Research Applications

(E)-3-o-Tolylacryloyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

(E)-3-o-Tolylacryloyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds share the acyl chloride functional group, this compound is unique due to the presence of the tolyl substituent and the (E)-configuration of the double bond. This structural uniqueness imparts specific reactivity and properties to the compound.

Comparison with Similar Compounds

  • Benzoyl chloride
  • Acetyl chloride
  • Propionyl chloride

Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYAVWQKWXKOM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420708
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83612-52-6, 15873-40-2
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15873-40-2
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